molecular formula C12H11BrClNO2 B143899 5-Bromo-4-chloro-3-indolyl butyrate CAS No. 129541-43-1

5-Bromo-4-chloro-3-indolyl butyrate

Cat. No.: B143899
CAS No.: 129541-43-1
M. Wt: 316.58 g/mol
InChI Key: UKTKOBRRRRODGL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 5-Bromo-4-chloro-3-indolyl butyrate is carboxyl esterase , an enzyme that plays a crucial role in the hydrolysis of ester bonds . This compound is commonly utilized as a substrate in assays for the detection of esterases .

Mode of Action

This compound interacts with its target, carboxyl esterase, through a process known as hydrolysis . This interaction results in the cleavage of the ester bond in the compound, leading to the formation of 5-bromo-4-chloro-3-hydroxy-1H-indole .

Biochemical Pathways

The hydrolysis of this compound by carboxyl esterase is a key step in the biochemical pathway of this compound. The product of this reaction, 5-bromo-4-chloro-3-hydroxy-1H-indole, immediately dimerises to give an intensely blue product . This color change is often used in assays to detect the activity of esterases .

Pharmacokinetics

It is known that the compound is soluble in acetone , which may influence its bioavailability.

Result of Action

The action of this compound results in the production of a blue precipitate . This is a direct result of the hydrolysis of the compound by carboxyl esterase and the subsequent dimerisation of the hydrolysis product . This color change is often used as a visual indicator of esterase activity in various research fields, including enzymology and drug discovery .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored under inert gas and protected from light to maintain its stability . Furthermore, the compound’s solubility in different solvents can affect its bioavailability and thus its efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-3-indolyl butyrate typically involves the esterification of 5-Bromo-4-chloro-3-indolyl with butyric acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process . The reaction mixture is then purified through recrystallization to obtain the final product with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the esterification process, and advanced purification techniques are employed to achieve the desired purity levels .

Scientific Research Applications

5-Bromo-4-chloro-3-indolyl butyrate is widely used in scientific research due to its ability to act as a chromogenic substrate. Some of its applications include:

Comparison with Similar Compounds

Properties

IUPAC Name

(5-bromo-4-chloro-1H-indol-3-yl) butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrClNO2/c1-2-3-10(16)17-9-6-15-8-5-4-7(13)12(14)11(8)9/h4-6,15H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTKOBRRRRODGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1=CNC2=C1C(=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350895
Record name 5-Bromo-4-chloro-3-indolyl butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129541-43-1
Record name 5-Bromo-4-chloro-3-indolyl butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-4-chloro-(1H-indol-3-yl) butanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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